

Technical Guide: Properties and Applications of CAS 106006-84-2

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Compound of Interest

Compound Name: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Cat. No.: B124417

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 106006-84-2. This compound is primarily known in the pharmaceutical industry as Pramipexole Impurity E, a key reference standard in the quality control of the active pharmaceutical ingredient (API) Pramipexole. Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.^{[1][2]} The purity and quality of Pramipexole are critical for its safety and efficacy, making the identification and control of its impurities, such as CAS 106006-84-2, a crucial aspect of drug manufacturing and regulation. This document details the chemical and physical properties, synthesis, analytical applications, and the toxicological and pharmacological context of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of CAS 106006-84-2 are summarized in the table below. These data are essential for its proper handling, storage, and use in analytical methodologies.

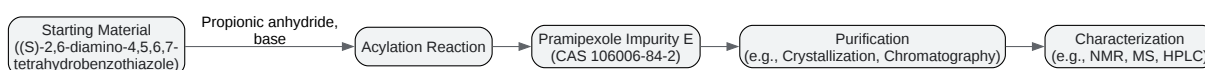
Property	Value	Reference
CAS Number	106006-84-2	[3][4][5][6][7]
IUPAC Name	N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide	[3][6][8]
Synonyms	(-)-2-Amino-6-propionamido-tetrahydrobenzothiazole, (S)-Pramipexole Amide, Pramipexole propionamide, Pramipexole EP Impurity E, Pramipexole Related Compound B	[3][5][6][9]
Molecular Formula	C ₁₀ H ₁₅ N ₃ OS	[3][4][5]
Molecular Weight	225.31 g/mol	[3][4][5][10]
Appearance	Off-white to Pale Yellow Solid	[6]
Melting Point	184-188°C	[6][11]
Solubility	Soluble in DMSO and Methanol. Slightly soluble in Acetone.	[6][12][13]
Storage	Keep in dark place, inert atmosphere, room temperature or at -20°C for long-term storage.	[4][6]
Purity	Typically >95% (HPLC)	[3][6]

Synthesis and Manufacturing

The synthesis of CAS 106006-84-2 is primarily undertaken for its use as a reference standard. It is not manufactured as a therapeutic agent itself. The synthesis generally involves the modification of a precursor molecule related to the synthesis of Pramipexole. A general synthetic approach is outlined below.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for obtaining Pramipexole Impurity E, based on common organic synthesis reactions for related compounds.



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A generalized synthetic workflow for Pramipexole Impurity E.

Experimental Protocol: General Acylation

- **Reaction Setup:** In a suitable reaction vessel, dissolve the starting material, **(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole**, in an appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran).
- **Addition of Reagents:** Add a suitable base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger. Subsequently, add propionic anhydride dropwise to the reaction mixture while maintaining a controlled temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final compound with high purity.
- **Characterization:** Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and HPLC.

Analytical Applications

The primary and most critical use of CAS 106006-84-2 is as a certified reference material in the quality control of Pramipexole drug substance and drug products. Its presence as an impurity is monitored to ensure the safety and quality of the final pharmaceutical product.

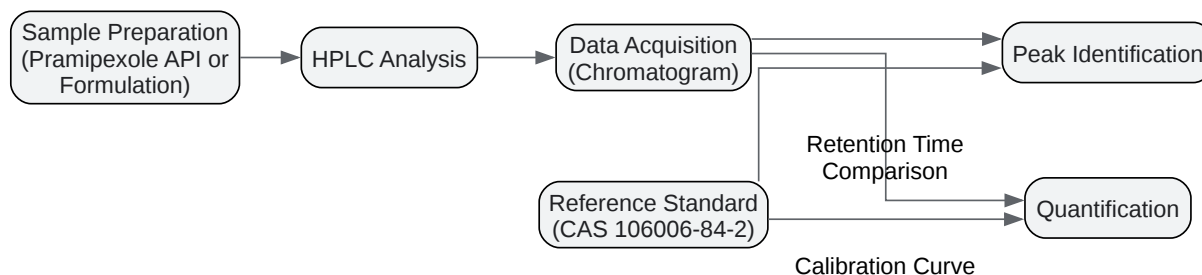
Role in Quality Control

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopoeia (USP) have stringent limits for impurities in active pharmaceutical ingredients. Pramipexole Impurity E is one of the specified impurities that must be monitored. As a reference standard, it is used for:

- **Peak Identification:** To confirm the identity of the impurity peak in a chromatogram of a Pramipexole sample.
- **Method Validation:** To validate analytical methods, ensuring they are accurate, precise, and specific for the quantification of this impurity.
- **Quantification:** To determine the exact amount of the impurity present in a batch of Pramipexole.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the detection and quantification of Pramipexole Impurity E in a pharmaceutical sample.



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Analytical workflow for impurity profiling of Pramipexole.

Biological Activity and Signaling Pathways

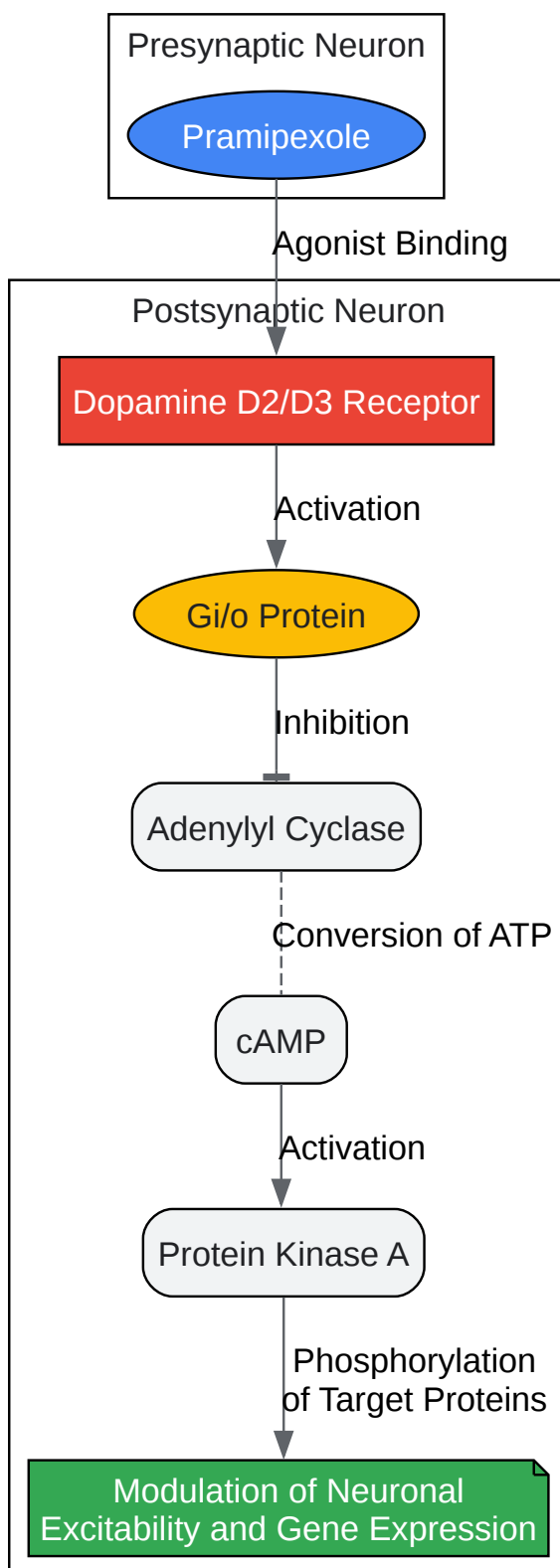
There is currently no publicly available scientific literature detailing specific biological activities or pharmacological effects of CAS 106006-84-2. Its role is understood to be that of a process-related impurity and degradation product of Pramipexole. Therefore, its biological significance is primarily considered in the context of the safety and purity of the parent drug.

To provide a relevant biological context, the mechanism of action of the parent drug, Pramipexole, is described below.

Mechanism of Action of Pramipexole

Pramipexole is a dopamine agonist with high specificity and activity at the D2 subfamily of dopamine receptors, showing a particular affinity for the D3 receptor subtype.[2] In Parkinson's disease, the dopaminergic neurons in the substantia nigra degenerate, leading to a deficiency of dopamine in the basal ganglia. Pramipexole mimics the action of dopamine, stimulating the D2 and D3 receptors in the striatum, thereby compensating for the dopamine shortage and alleviating the motor symptoms of the disease.

The signaling pathway initiated by the activation of D2/D3 receptors by Pramipexole is illustrated in the following diagram.



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Simplified signaling pathway of Pramipexole via D2/D3 receptors.

Conclusion

CAS 106006-84-2, known as Pramipexole Impurity E, is a well-characterized chemical compound of significant importance in the pharmaceutical industry. While it does not possess known therapeutic effects, its role as a reference standard is indispensable for ensuring the quality, safety, and regulatory compliance of Pramipexole, a vital medication for patients with Parkinson's disease and restless legs syndrome. This guide provides researchers, scientists, and drug development professionals with the essential technical information regarding its properties, synthesis, and analytical applications, while also placing it in the appropriate pharmacological context of its parent compound. Further research into the potential biological effects of this and other drug impurities is an ongoing area of interest in pharmaceutical safety and toxicology.

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